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Compound of Interest

Compound Name: Z-Ile-Ala-OH

CAS No.: 24787-83-5

Cat. No.: B8513123 Get Quote

Executive Summary & Molecule Profile[1]
Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) represents a critical dipeptide

intermediate in the synthesis of bioactive peptidomimetics and protease inhibitors. Structurally,

it serves as a model substrate for metalloproteases (e.g., thermolysin) due to the hydrophobic

bulk of the isoleucine side chain and the steric accessibility of the alanine residue.

This technical guide provides a rigorous structural analysis and validated analytical workflows

for researchers utilizing Z-Ile-Ala-OH. The focus is on distinguishing this specific sequence

from its isomers (e.g., Z-Ala-Ile-OH) and quantifying diastereomeric purity, a frequent challenge

in isoleucine-containing peptides due to the two chiral centers in the isoleucine residue itself (

and

).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Property Specification

Chemical Name
N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-

alanine

Molecular Formula

Molecular Weight 336.38 g/mol

Monoisotopic Mass 336.1685 Da

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water; Insoluble in Hexanes

pKa (Calc.)
~3.6 (Carboxylic Acid), ~8.0 (Amide - typically

neutral)

Structural Elucidation: Spectroscopic Signatures
The validation of Z-Ile-Ala-OH requires a multi-modal approach to confirm connectivity,

stereochemistry, and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the peptide sequence and the integrity of the Z-

protecting group. The isoleucine residue presents a unique diagnostic challenge due to the

diastereotopic protons on the

-carbon.

Predicted

H NMR Assignments (500 MHz, DMSO-

)
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Residue /
Group

Proton (

)
(ppm) Multiplicity Integral

Diagnostic
Note

Z-Group
Aromatic

Ring
7.30 – 7.40 Multiplet 5H

Overlapping

phenyl

protons;

confirms Z-

group

presence.

Z-Group Benzylic 5.03
Singlet (or

ABq)
2H

Characteristic

sharp signal;

diastereotopi

c splitting

possible if

chiral

influence is

strong.

Amide Ile-NH 7.45 Doublet 1H

Urethane NH;

typically

broader or

upfield of

peptide

amide.

Amide Ala-NH 8.15 Doublet 1H

Sharp

doublet (

Hz); confirms

peptide bond.

Ile -CH 3.90 – 4.00 Triplet/dd 1H

Coupled to

NH and

-CH.

Ile
-CH

1.70 – 1.80 Multiplet 1H Key

stereocenter;

complex
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coupling

pattern.

Ile -CH 1.10, 1.45 Multiplet 2H

Diastereotopi

c protons

(distinct

environments

).

Ile -CH 0.85 Doublet 3H
Attached to

-CH.

Ile -CH 0.80 Triplet 3H

Terminal

methyl of

ethyl group;

often

overlaps with

-CH

.

Ala -CH 4.20 – 4.30 Quintet 1H

Characteristic

coupling to

methyl

doublet.

Ala -CH 1.25 Doublet 3H

High intensity

doublet;

diagnostic for

Alanine.

C-Term -COOH > 12.0 Broad Singlet 1H

Often

invisible due

to exchange

with solvent

water.

Technical Insight: In DMSO-
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, the amide protons are usually distinct. If using

, amide protons will exchange and disappear. The key to distinguishing Z-Ile-Ala-OH from Z-
Ala-Ile-OH is the NOESY (Nuclear Overhauser Effect) correlation between the Z-group benzylic
protons and the Ile-NH, versus the Ala-NH.

B. Mass Spectrometry (MS) Fragmentation
Electrospray Ionization (ESI) in positive mode (

) is the standard. Tandem MS (MS/MS) provides sequence confirmation.

Fragmentation Pathway:

Precursor:

337.2 (

)

Primary Loss:

91.0 (Tropylium ion,

) – Characteristic of Z-group.

b-ion Formation: Cleavage of the Ile-Ala peptide bond yields the

ion (Z-Ile acylium ion) at

248.

y-ion Formation: Cleavage yields the

ion (Ala) at

90.
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[M+H]+ 
 m/z 337.2

Tropylium Ion 
 m/z 91.0 

 (Z-group signature)

Benzyl cleavage b1 Ion (Z-Ile+) 
 m/z 248.1

Peptide Bond Break

y1 Ion (H-Ala-OH+) 
 m/z 90.1

Peptide Bond Break

[M+H - CO2]+ 
 Decarboxylation 

 m/z 293.2

-44 Da

Secondary Frag

Click to download full resolution via product page

Figure 1: ESI-MS/MS Fragmentation Pathway for Z-Ile-Ala-OH. The presence of m/z 91

confirms the Z-group, while the b1/y1 split confirms the sequence order.

Analytical Methodologies: Validated Protocols
A. High-Performance Liquid Chromatography (HPLC)
Separation of Z-Ile-Ala-OH from synthetic impurities (e.g., Z-Ile-OH, free Ala, or diastereomers)

requires a C18 Reverse Phase method.

Method Parameters:

Column: C18,

mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
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Flow Rate: 1.0 mL/min.

Temperature: 30°C (Controlled to prevent retention time drift).

Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl group).

Gradient:

Time (min) % Mobile Phase B Event

0.0 5 Equilibration

2.0 5 Load

20.0 65 Linear Gradient

22.0 95 Wash

25.0 95 Hold

25.1 5 Re-equilibration

Critical Control Point: Isoleucine contains two chiral centers. Standard synthesis using L-Ile can

contain trace D-allo-Ile. This diastereomer (Z-D-allo-Ile-Ala-OH) will typically elute immediately

adjacent to the main peak. If diastereomeric purity is critical, a slower gradient (0.5% B/min) or

a specialized chiral column (e.g., Chiralpak) may be required.

B. Sample Preparation & Stability[2][10]
Solvent: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. If solubility is poor, pre-dissolve in

minimal DMSO (50 µL) then dilute with Mobile Phase A.

Filtration: 0.22 µm PTFE filter (Nylon filters may bind hydrophobic peptides).

Stability: The Z-group is stable to weak acids (TFA) but sensitive to hydrogenolysis (

) and strong acids (HBr/AcOH). Avoid basic conditions (pH > 9) to prevent racemization of
the C-terminal Alanine or hydrolysis of the benzyl ester.

Synthesis Logic & Impurity Profiling
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Understanding the synthesis route allows for predictive impurity profiling. Z-Ile-Ala-OH is

typically synthesized via solution-phase coupling.

Common Synthetic Route:

Potential Impurities:

Z-Ile-OH: Unreacted starting material (Hydrolysis of active ester).

Z-Ile-Ile-Ala-OH: Double coupling (rare with OSu esters but possible with DCC).

Diastereomers: Z-D-Ile-Ala-OH (from racemized starting material).

Start: 
 Z-Ile-OSu + H-Ala-OH

Coupling Reaction 
 (THF/H2O, pH 8)

Acidification 
 (pH 2, HCl)

Impurity: 
 Z-Ile-OH 

 (Hydrolysis)

Side Rxn

Extraction 
 (Ethyl Acetate)

Wash Steps 
 (Citric Acid / Brine)

Final Product: 
 Z-Ile-Ala-OH

Click to download full resolution via product page

Figure 2: Synthesis workflow and impurity generation points. Proper acidification and washing

are crucial to remove unreacted Ala-OH and hydrolyzed Z-Ile-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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